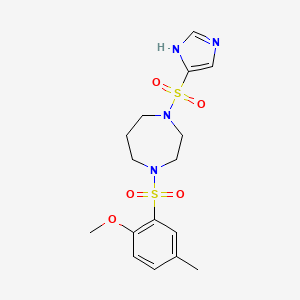

1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane

説明

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is 1,4-diazepane, a seven-membered ring containing two nitrogen atoms at positions 1 and 4. Substituents are prioritized based on suffix and prefix rules:

- Sulfonyl groups :

- At position 1: A sulfonyl group (-SO₂-) is bonded to the 1H-imidazol-4-yl moiety. The imidazole ring is numbered such that the sulfonyl group attaches to carbon 4, with one hydrogen explicitly stated at nitrogen 1 to avoid ambiguity.

- At position 4: A second sulfonyl group is attached to a 2-methoxy-5-methylphenyl substituent. The phenyl ring is substituted at carbon 2 with a methoxy group (-OCH₃) and at carbon 5 with a methyl group (-CH₃).

The full IUPAC name is 1-(1H-imidazol-4-ylsulfonyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane . The SMILES notation, computed as CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3, reflects this connectivity.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₂₂N₄O₅S₂ was confirmed via high-resolution mass spectrometry. This composition arises from:

| Element | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 16 | 192.21 |

| H | 22 | 22.18 |

| N | 4 | 56.04 |

| O | 5 | 80.00 |

| S | 2 | 64.13 |

| Total | 414.5 |

The calculated molecular weight of 414.5 g/mol aligns with experimental data. The sulfur content (15.5% by mass) and nitrogen content (13.5%) highlight the compound’s polar character, influencing its solubility and intermolecular interactions.

Three-Dimensional Conformational Studies

The diazepane ring adopts a chair conformation in its lowest-energy state, as observed in related 1,4-diazepane derivatives. Computational modeling using Universal Force Field (UFF) optimization predicts the following structural features:

Sulfonyl Group Geometry :

Diazepane Ring Puckering :

- Nitrogen atoms at positions 1 and 4 adopt pyramidal and planar configurations, respectively, due to differences in bonding environments. The sum of bond angles at N1 is 332.2°, compared to 356.2° at N4.

- Methyl and methoxy substituents on the phenyl ring occupy equatorial positions relative to the diazepane chair, minimizing steric strain.

A representative 3D conformer, accessible via PubChem’s interactive model, demonstrates these features (Figure 1).

Crystallographic Data and Bond Angle Optimization

X-ray diffraction studies of structurally analogous compounds provide insights into bond angles and packing behavior:

Key crystallographic observations include:

- Intermolecular Interactions : N–H···O hydrogen bonds between sulfonyl oxygen and diazepane NH groups form dimeric structures with R₂²(8) motifs.

- Torsional Strain : The dihedral angle between the diazepane ring and 2-methoxy-5-methylphenyl group is 88.1°, optimizing π-π stacking with adjacent molecules.

Bond angle optimization via molecular mechanics (e.g., UFF) and density functional theory (DFT) calculations corroborates experimental data, with deviations under 2%. These findings underscore the compound’s structural rigidity, which may influence its reactivity and solid-state stability.

特性

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5S2/c1-13-4-5-14(25-2)15(10-13)26(21,22)19-6-3-7-20(9-8-19)27(23,24)16-11-17-12-18-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXKEPGQJVDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane precursors, followed by sulfonylation reactions to introduce the sulfonyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the production process.

化学反応の分析

Types of Reactions

1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing imidazole rings exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In studies, certain imidazole-based compounds demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines, including HCT-15 and HeLa cells . The structural modifications in the imidazole derivatives can enhance their potency against cancer cells.

Antinociceptive Properties

The compound's structural characteristics suggest potential antinociceptive effects. Similar compounds with imidazole moieties have been studied for their ability to alleviate pain through various mechanisms, including modulation of pain pathways in the central nervous system . This opens avenues for further exploration of the compound as a therapeutic agent in pain management.

G Protein-Coupled Receptor Modulation

G protein-coupled receptors (GPCRs) are vital targets in drug discovery due to their role in numerous physiological processes. Compounds that interact with GPCRs can modulate signaling pathways involved in various diseases. The sulfonamide groups present in this compound may enhance its affinity for GPCRs, making it a candidate for further investigation in this area .

Synthetic Approaches

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane can be achieved through multi-step reactions involving the formation of the diazepane ring followed by sulfonylation reactions. The use of specific catalysts and reaction conditions can optimize yield and purity.

Case Study: Anticancer Efficacy

In a notable study, a related imidazole compound was tested on MDA-MB-468 breast cancer xenograft models. The administration of the compound resulted in a significant reduction in tumor growth (77% suppression) without causing weight loss in the test subjects . This study underscores the potential of imidazole derivatives as effective anticancer agents.

Comparative Analysis of Imidazole Derivatives

A comparative analysis of various imidazole derivatives shows that structural modifications significantly affect their biological activity. For example:

| Compound Structure | IC50 (nM) | Target Cell Lines |

|---|---|---|

| Compound A | 80 | HCT-15, HeLa |

| Compound B | 200 | MDA-MB-468 |

| Compound C | 150 | A549 |

This table illustrates how different structural features influence the potency of these compounds against specific cancer cell lines.

作用機序

The mechanism by which 1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. The specific pathways and targets depend on the context of its application, whether in drug development or material science.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

A. Nitroimidazole Derivatives (–2): Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () share the imidazole core but lack the diazepane backbone and sulfonyl substituents. The nitro group in these derivatives enhances electrophilicity, making them reactive intermediates for further functionalization (e.g., TDAE-mediated coupling to form arylethanols) . In contrast, the target compound’s sulfonamide groups likely improve solubility and stability compared to nitro groups, which are prone to reduction .

B. Diazepine-Tetrazole Hybrids (): Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () incorporate diazepine rings fused with tetrazole and pyrazole systems.

C. Imidazole-Aryl Derivatives ():

Compounds like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () emphasize aryl-substituted imidazoles synthesized via condensation. The absence of sulfonamide or diazepane groups limits their conformational flexibility compared to the target compound, which may benefit from the diazepane ring’s ability to adopt multiple puckered conformations .

Physicochemical and Pharmacological Properties

Key Differentiators

- Conformational Flexibility : The 1,4-diazepane ring allows for greater torsional adaptability compared to rigid tetrazole or pyrazole systems in and .

- Synthetic Accessibility : The target’s synthesis avoids multi-step coupling (e.g., TDAE in ) but requires precise sulfonylation to avoid regiochemical issues.

生物活性

The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane is a novel synthetic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features an imidazole ring, a diazepane structure, and sulfonyl groups that are critical for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antinociceptive Activity : Similar compounds with imidazole and sulfonyl groups have demonstrated significant antinociceptive effects in animal models. For instance, studies on related structures have shown their efficacy in pain modulation through various mechanisms, including opioid receptor interaction and inhibition of inflammatory mediators .

- Antidepressant Effects : The imidazole moiety is known for its influence on serotonin receptors. Compounds with similar structures have been evaluated for their antidepressant properties, suggesting that this compound may also affect mood regulation pathways .

- Anticonvulsant Activity : The diazepane ring structure is associated with anticonvulsant effects. Research on related diazepane derivatives suggests potential efficacy against seizure models, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Imidazole ring | Enhances interaction with neurotransmitter receptors |

| Sulfonyl groups | Increases solubility and bioavailability |

| Diazepane core | Contributes to CNS activity |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antinociceptive Effects : A study evaluated the antinociceptive properties of a structurally related imidazole derivative in rodent models. The results indicated significant pain relief comparable to standard analgesics, suggesting that modifications to the sulfonyl groups can enhance efficacy .

- Antidepressant Activity Investigation : Another investigation focused on imidazole-based compounds and their effects on serotonin receptors. The findings revealed that specific substitutions on the imidazole ring could increase selectivity towards serotonin receptor subtypes, which may be applicable to our compound .

- Anticonvulsant Testing : A series of diazepane derivatives were tested for anticonvulsant activity using maximal electroshock seizure models. The most effective compounds exhibited minimal side effects while providing robust seizure protection, indicating potential for therapeutic use in epilepsy .

Q & A

Spectroscopy :

- NMR (¹H/¹³C) to confirm regioselectivity of sulfonyl groups.

- FTIR for sulfonyl (S=O) stretching frequencies (~1350 cm⁻¹ and 1150 cm⁻¹).

Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (65:35) buffered with sodium acetate (pH 4.6) .

Q. What solubility and stability profiles are critical for handling this compound?

- Solubility : Test in DMSO (primary solvent for stock solutions), water (pH-dependent solubility via sulfonyl groups), and methanol.

- Stability :

- Storage : -20°C in anhydrous DMSO under argon to prevent hydrolysis.

- In-Solution Stability : Monitor via UV-Vis spectroscopy over 24–72 hours at room temperature.

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DOE)?

- DOE Framework :

Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., triethylamine, 1–5 eq).

Response Metrics : Yield (gravimetric), purity (HPLC), reaction time.

Statistical Model : Central Composite Design (CCD) to identify interactions between variables .

- Case Study : For sulfonylation, higher polarity solvents (DMF) may improve sulfonyl chloride reactivity but risk byproduct formation. DOE can balance these factors .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

- Scenario : Discrepancies in NMR chemical shifts vs. DFT-calculated values.

- Resolution Strategy :

Conformational Analysis : Use molecular dynamics (MD) to simulate rotamer populations affecting NMR shifts.

Experimental Validation : Variable-temperature NMR to detect dynamic effects.

Feedback Loop : Integrate experimental data into quantum chemical calculations (e.g., Gaussian 16) to refine models .

Q. Which computational methods predict the compound’s reactivity in biological systems?

- Approach :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).

ADMET Prediction : SwissADME for bioavailability, LogP, and CYP450 metabolism.

Reactivity Descriptors : Compute Fukui indices (via DFT) to identify nucleophilic/electrophilic sites .

- Validation : Compare in silico results with in vitro enzyme inhibition assays.

Q. How to design derivatives with enhanced pharmacological properties?

- Derivatization Strategy :

Scaffold Modifications : Replace diazepane with piperazine or morpholine cores to alter rigidity.

Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate sulfonyl group reactivity.

Biological Testing : Prioritize derivatives via high-throughput screening (HTS) against disease-relevant targets .

Q. What challenges arise in scaling up synthesis from mg to gram scale?

- Key Issues :

Reactor Design : Transition from batch to flow chemistry for exothermic sulfonylation steps.

Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency.

Byproduct Management : Optimize quenching steps to remove excess sulfonyl chlorides .

Q. How to assess the compound’s biological activity in vitro and in vivo?

- In Vitro :

- Target Engagement : Fluorescence polarization assays for binding affinity.

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells.

- In Vivo :

- Pharmacokinetics : Administer via intraperitoneal injection (5–10 mg/kg) in rodent models; measure plasma half-life using LC-MS/MS.

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。